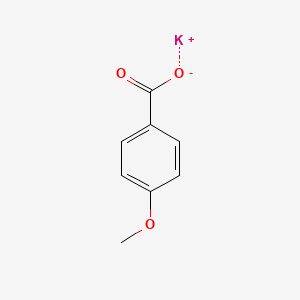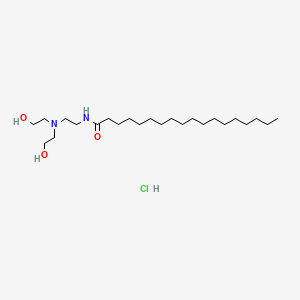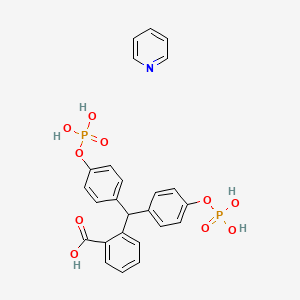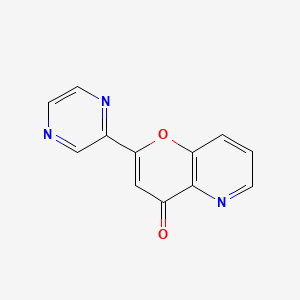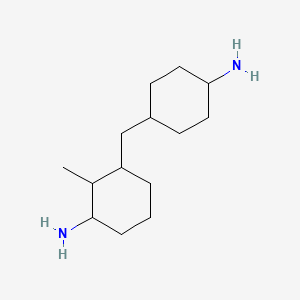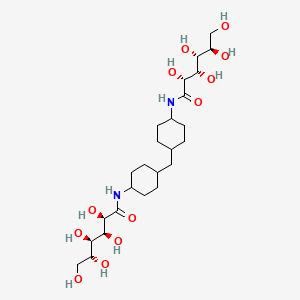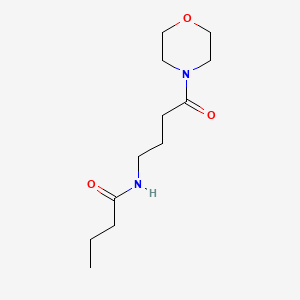
Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- is a chemical compound that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- typically involves the reaction of a butanamide derivative with a morpholine derivative under specific conditions. One common method involves the use of acetonitrile as a solvent and phosphoric acid as a catalyst . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted morpholine compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- involves its interaction with specific molecular targets. The morpholine ring allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide, 4-(4-bromophenoxy)-N-[2-(4-morpholinyl)phenyl]-: This compound features a bromophenoxy group instead of the oxobutyl group.
N-[3-(4-morpholinyl)propyl]-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide: This compound has a thiazolidinyl group instead of the oxobutyl group.
Uniqueness
Butanamide, N-(4-(4-morpholinyl)-4-oxobutyl)- is unique due to its specific structural features, such as the oxobutyl group and the morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
82023-72-1 |
|---|---|
Fórmula molecular |
C12H22N2O3 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
N-(4-morpholin-4-yl-4-oxobutyl)butanamide |
InChI |
InChI=1S/C12H22N2O3/c1-2-4-11(15)13-6-3-5-12(16)14-7-9-17-10-8-14/h2-10H2,1H3,(H,13,15) |
Clave InChI |
BRALNIZWIQDXAA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCCCC(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


